molecular formula C17H18FN3O3 B2719504 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034551-31-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2719504
CAS No.: 2034551-31-8
M. Wt: 331.347
InChI Key: COVSFNSZTZPOEL-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its intricate molecular structure, which features a fluoro group, an oxazepine ring, and a pyrrole carboxamide moiety. The combination of these elements confers unique chemical properties, making it an intriguing subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves a multi-step synthetic process:

  • Formation of Oxazepine Core: : Starting with an appropriate substituted benzene derivative, the oxazepine ring is formed through a series of cyclization reactions.

  • Introduction of Fluoro Group:

  • Attachment of Pyrrole Carboxamide: : The final step involves coupling the oxazepine intermediate with a pyrrole derivative under amide bond-forming conditions, employing agents like carbodiimides.

Industrial Production Methods

While detailed industrial methods are proprietary, large-scale synthesis often utilizes continuous flow chemistry to enhance efficiency, reproducibility, and safety. This approach minimizes reaction times and allows for precise control over reaction parameters.

Chemical Reactions Analysis

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical transformations:

  • Oxidation: : It can be oxidized using agents such as potassium permanganate, resulting in the formation of benzoic acid derivatives.

  • Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can yield dihydro compounds.

  • Substitution: : The fluoro group can undergo nucleophilic substitution, where a nucleophile displaces the fluoro substituent, leading to diverse derivatives.

Scientific Research Applications

This compound has found applications in numerous research domains:

  • Chemistry: : It is used in the synthesis of novel heterocyclic compounds and as a building block for more complex molecules.

  • Biology: : Researchers explore its potential as a ligand for studying receptor-ligand interactions.

  • Medicine: : The compound shows promise as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors.

  • Industry: : Its derivatives may be employed in the design of advanced materials with tailored properties.

Mechanism of Action

The biological activity of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is often attributed to its interaction with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes such as kinases or proteases, modulating their activity.

  • Pathways Involved: : The compound can influence signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide, the presence of the fluoro group in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide imparts distinct electronic and steric effects. This results in:

  • Enhanced Stability: : The fluoro group can stabilize the compound by reducing its reactivity.

  • Altered Biological Activity: : Fluorine substitution can modulate the compound's binding affinity to biological targets, often enhancing its efficacy.

List of Similar Compounds

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

This compound stands out due to its unique combination of chemical, physical, and biological properties, making it a valuable subject of ongoing research.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVSFNSZTZPOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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